molecular formula C12H19NO4 B2583411 (2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid CAS No. 2248365-57-1

(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid

Cat. No.: B2583411
CAS No.: 2248365-57-1
M. Wt: 241.287
InChI Key: VEYAKPONFIPPFW-DNSOKLHBSA-N
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Description

(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid is a spirocyclic compound featuring a unique bicyclic spiro[2.3]hexane core. The molecule contains a tert-butoxycarbonyl (BOC)-protected amino group at position 5 and a carboxylic acid moiety at position 2. While direct pharmacological data are unavailable, its structural motifs suggest applications as a synthetic intermediate in peptide chemistry or a scaffold for drug design.

Properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-4-12(5-7)6-8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7?,8-,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYAKPONFIPPFW-UWZOBUBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248365-57-1
Record name rac-(1R,3s,5S)-5-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Introduction of functional groups: The desired functional groups, such as the carboxylic acid and the (2-Methylpropan-2-yl)oxycarbonylamino group, are introduced through various organic reactions, including esterification and amidation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Carboxylic Acid Group (-COOH)

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions. Key reactions include:

Reaction TypeConditions/ReagentsProductsNotes
Salt Formation NaOH, KOH, or aminesCarboxylate salts (e.g., sodium or ammonium salts)Enhances solubility in aqueous media .
Esterification Alcohols + acid catalyst (H₂SO₄)Esters (e.g., methyl/ethyl esters)Limited by steric hindrance from the spirocyclic system .
Amidation Thionyl chloride (SOCl₂) → reaction with aminesAmidesRequires activation of the carboxylic acid .

Boc-Protected Amino Group (-NHCO₂C(CH₃)₃)

The tert-butoxycarbonyl (Boc) group is acid-labile, enabling controlled deprotection:

  • Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding a free amine .

  • Stability : Resists basic and nucleophilic conditions but hydrolyzes under strong acids.

Spirocyclic System Influence

The spiro[2.3]hexane core imposes steric and electronic constraints:

  • Steric Hindrance : Limits accessibility of reagents to functional groups (e.g., slower esterification rates compared to linear analogs).

  • Ring Strain : Potential for ring-opening reactions under harsh conditions (e.g., strong acids/bases), though no experimental data confirms this for the compound.

Documented Transformations

While specific reaction data for this compound is sparse, analogous spirocyclic carboxylic acids exhibit:

  • Decarboxylation : At elevated temperatures (>200°C), yielding CO₂ and a hydrocarbon byproduct.

  • Oxidation : Resistance to mild oxidants (e.g., KMnO₄) due to the stable spiro framework.

Comparative Reactivity Table

Functional GroupReactivity Compared to Linear AnalogsRationale
Carboxylic AcidReduced nucleophilicitySteric shielding from spiro system
Boc-Amino GroupSimilar deprotection kineticsMinimal electronic perturbation
Spirocyclic CoreHigher thermal stabilityRigid bicyclic structure

Research Gaps and Limitations

  • Experimental Data : No peer-reviewed studies directly investigating this compound’s reactions were identified in accessible, reliable sources (e.g., PubChem ).

  • Inferred Mechanisms : Predictions rely on general organic chemistry principles and structurally related compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound's structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development. Its spirocyclic nature provides a unique binding conformation that can enhance selectivity and potency against specific enzymes or receptors.

Case Study: Anticancer Activity
Research has indicated that compounds with similar spirocyclic structures exhibit anticancer properties by modulating pathways involved in tumor growth. Studies have shown that derivatives of spiro[2.3]hexane can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized to study enzyme inhibition mechanisms. Its ability to fit into specific active sites allows researchers to explore how modifications to its structure can enhance or diminish inhibitory effects on target enzymes.

Case Study: Enzyme Kinetics
A study involving (2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid demonstrated its role as an inhibitor of a key metabolic enzyme, providing insights into its mechanism of action and potential as a lead compound in metabolic disease treatment.

Synthetic Organic Chemistry

Building Block for Synthesis
This compound serves as an important building block in organic synthesis, particularly in the development of more complex molecules. Its functional groups can be modified to create a variety of derivatives with altered biological activities.

Application Area Details
Medicinal ChemistryPotential drug candidate with anticancer activity
Biochemical ResearchEnzyme inhibitor studies
Synthetic Organic ChemistryBuilding block for complex molecular synthesis

Pharmaceutical Formulations

The compound's stability and solubility profiles make it suitable for formulation into various pharmaceutical dosage forms. Its compatibility with other excipients allows for the development of effective delivery systems, enhancing bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of (2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Spiro vs.
  • BOC Protection : The BOC group offers synthetic utility but may reduce solubility, necessitating formulation optimization.
  • Safety Considerations: While the linear analog in is non-hazardous, the target compound’s toxicological profile remains unstudied .

Biological Activity

(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure. This compound is of increasing interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its structural complexity, which includes a spirocyclic framework that contributes to its rigidity and stability. The molecular formula is C12H19NO4C_{12}H_{19}NO_4, with a molecular weight of approximately 239.29 g/mol. The presence of the (2-Methylpropan-2-yl)oxycarbonylamino group enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight239.29 g/mol
IUPAC NameThis compound
CAS Number2248365-57-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The unique spirocyclic structure allows it to effectively fit into binding sites on proteins or enzymes, modulating their activity, which can result in various biological effects such as:

  • Inhibition of Enzyme Activity : By binding to active sites, the compound may inhibit enzymes involved in critical metabolic pathways.
  • Alteration of Signaling Pathways : Interaction with receptors can lead to changes in cellular signaling, potentially influencing cell proliferation and apoptosis.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, including:

  • Anti-inflammatory Properties : Research indicates that the compound may reduce inflammation markers in cell cultures.
    • Case Study : A study demonstrated that treatment with the compound resulted in a significant decrease in cytokine levels in vitro .
  • Anticancer Activity : Preliminary findings suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.
    • Case Study : In a study involving various cancer cell lines, this compound showed promising results in inhibiting cell growth .
  • Biochemical Probes : The compound has been investigated for its utility as a biochemical probe in studying specific pathways due to its ability to selectively bind to certain proteins.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUniqueness
Spiro[2.3]hexane-1-carboxylic acidLacks additional functional groupsSimpler structure with fewer reactive sites
5-Aminospiro[2.3]hexane-1-carboxylic acidContains an amino group instead of oxycarbonylaminoDifferent reactivity profile due to amino functionality
5-Fluorospiro[2.3]hexane-1-carboxylic acidContains a fluorine atomLess steric hindrance compared to the methylpropan variant

Q & A

Q. What are the recommended safety protocols for handling (2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid in laboratory settings?

  • Methodological Answer : Based on structurally related compounds (e.g., tert-butoxycarbonyl-protected derivatives), implement the following:
  • Ventilation : Use mechanical exhaust systems to minimize inhalation of dust or vapors .
  • PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
  • Emergency Measures : Ensure access to safety showers and eye-wash stations. Contaminated clothing should be washed before reuse .

Q. Which synthetic strategies are effective for preparing tert-butoxycarbonyl (Boc)-protected spiro[2.3]hexane derivatives?

  • Methodological Answer :
  • Key Steps :

Spirocyclic Core Formation : Utilize [2+1] cycloaddition or ring-closing metathesis to construct the spiro[2.3]hexane scaffold .

Boc Protection : Introduce the Boc group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) .

Carboxylic Acid Activation : Employ coupling agents like EDC/HOBt for subsequent functionalization .

Q. What analytical techniques are optimal for assessing the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity .
  • NMR : 1H/13C NMR to confirm stereochemistry (e.g., spiro junction and Boc group integration) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to spiro[2.3]hexane derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals and analyzing diffraction patterns .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
  • NOESY Experiments : Identify spatial proximities between protons to validate spirocyclic geometry .

Q. What experimental approaches optimize the stability of Boc-protected spiro compounds under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Studies :

pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C/40°C, monitoring degradation via HPLC .

Thermal Stability : Use TGA/DSC to determine decomposition thresholds .

  • Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis .

Q. How can computational tools predict the biological activity of spiro[2.3]hexane carboxylic acid derivatives?

  • Methodological Answer :
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and spiro ring topology to predict bioavailability .
  • Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina to identify potential binding modes .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate toxicity and metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar spiro compounds?

  • Methodological Answer :
  • Reaction Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Ru for cycloadditions), solvents (polar aprotic vs. ethers), and temperatures .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., ring-opening intermediates) and adjust protecting group strategies .
  • Reproducibility Checks : Validate literature protocols using controlled anhydrous conditions and inert atmospheres .

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